
Ehhpoh
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ehhpoh is a naturally occurring compound that has been gaining attention in the scientific community due to its potential as a therapeutic agent. Ehhpoh is a derivative of eicosapentaenoic acid (EPA), which is a polyunsaturated fatty acid commonly found in fish oil. In
Mécanisme D'action
The mechanism of action of Ehhpoh is not fully understood, but it is believed to involve the modulation of signaling pathways involved in inflammation and cancer. Ehhpoh has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, as well as the activation of NF-κB, a transcription factor involved in the inflammatory response.
Biochemical and Physiological Effects:
Ehhpoh has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the inhibition of cell proliferation and migration, the induction of apoptosis, and the modulation of lipid metabolism. Ehhpoh has also been shown to have anti-angiogenic effects, which may contribute to its anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Ehhpoh in lab experiments is its specificity. Ehhpoh is a highly selective compound that targets specific signaling pathways involved in inflammation and cancer. This makes it an ideal tool for studying the mechanisms of these conditions. However, one of the limitations of using Ehhpoh in lab experiments is its cost. Ehhpoh is a complex compound that requires specialized equipment and expertise to synthesize, which can make it expensive to use in large-scale studies.
Orientations Futures
There are many future directions for research on Ehhpoh. One area of interest is its potential as a treatment for cardiovascular disease. Ehhpoh has been shown to have anti-inflammatory and anti-atherosclerotic effects in preclinical studies, and there is growing interest in its potential as a therapeutic agent for this condition. Another area of interest is its potential as a treatment for cancer. Ehhpoh has been shown to have anti-cancer properties in preclinical studies, and there is growing interest in its potential as a therapeutic agent for this condition. Finally, there is interest in exploring the potential of Ehhpoh as a dietary supplement. Ehhpoh is a naturally occurring compound that is found in fish oil, and there is interest in exploring its potential as a dietary supplement for the prevention and treatment of various conditions.
Méthodes De Synthèse
Ehhpoh is synthesized from Ehhpoh through a series of chemical reactions. The first step involves the conversion of Ehhpoh to 5,6-epoxy-Ehhpoh, which is then converted to Ehhpoh through a reduction reaction. The synthesis of Ehhpoh is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
Ehhpoh has been studied extensively for its potential as a therapeutic agent in a variety of conditions, including cancer, inflammation, and cardiovascular disease. Ehhpoh has been shown to have anti-inflammatory and anti-cancer properties in preclinical studies, and there is growing interest in its potential as a treatment for cardiovascular disease.
Propriétés
Numéro CAS |
113704-34-0 |
|---|---|
Nom du produit |
Ehhpoh |
Formule moléculaire |
C24H30O6 |
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
(Z)-7-[(1R,2S,4R,5S,6S,7R)-7-[(E,3R)-3-hydroxy-5-(4-hydroxyphenyl)pent-1-enyl]-3,8-dioxatricyclo[3.2.1.02,4]octan-6-yl]hept-5-enoic acid |
InChI |
InChI=1S/C24H30O6/c25-16-10-7-15(8-11-16)9-12-17(26)13-14-19-18(5-3-1-2-4-6-20(27)28)21-23-24(30-23)22(19)29-21/h1,3,7-8,10-11,13-14,17-19,21-26H,2,4-6,9,12H2,(H,27,28)/b3-1-,14-13+/t17-,18+,19-,21+,22-,23-,24+/m1/s1 |
Clé InChI |
NJABDNZVADRMNM-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=CC=C1CC[C@H](/C=C/[C@@H]2[C@@H]([C@H]3[C@@H]4[C@H]([C@@H]2O3)O4)C/C=C\CCCC(=O)O)O)O |
SMILES |
C1=CC(=CC=C1CCC(C=CC2C(C3C4C(C2O3)O4)CC=CCCCC(=O)O)O)O |
SMILES canonique |
C1=CC(=CC=C1CCC(C=CC2C(C3C4C(C2O3)O4)CC=CCCCC(=O)O)O)O |
Synonymes |
7-(5,6-epoxy-3-(3-hydroxy-5-(4-hydroxyphenyl)-1-pentenyl)-7-oxabicyclo(2.2.1)hept-2-yl)-5-heptenoic acid EHHPOH |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



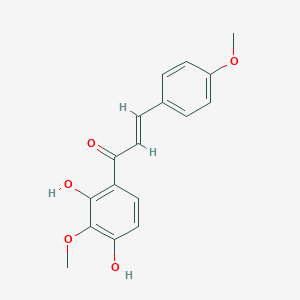
![methyl (4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44194.png)
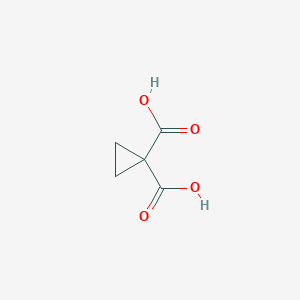
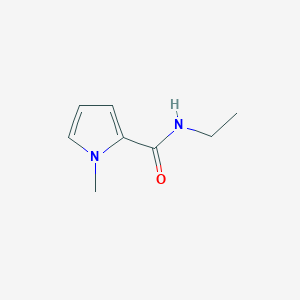
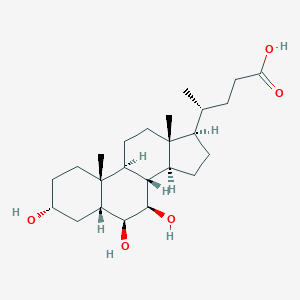
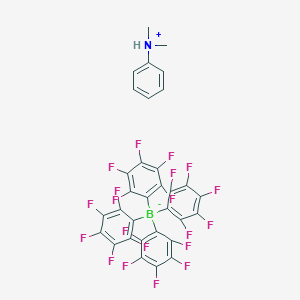
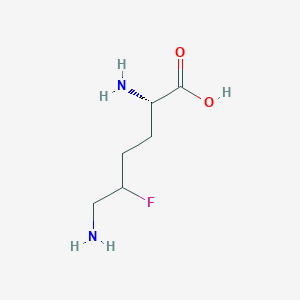
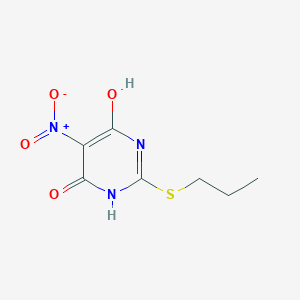

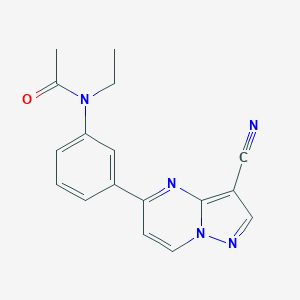
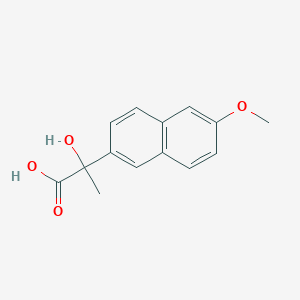
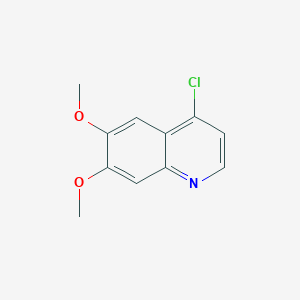
![[(E,2S,3R)-3-hydroxy-2-[12-(pyren-1-ylsulfonylamino)dodecanoylamino]heptadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B44220.png)
![4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B44222.png)